molecular formula C15H23N3O3S B11930501 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam

6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam

Cat. No.: B11930501
M. Wt: 325.4 g/mol
InChI Key: BWWVAEOLVKTZFQ-UHFFFAOYSA-N
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Description

Mecillinam, chemically designated as 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a semisynthetic penicillin derivative. Its structure features a bicyclic β-lactam core (4-thia-1-azabicyclo[3.2.0]heptane) with an azepane (7-membered cyclic amine) substituent at position 6, linked via a methyleneamino group . Unlike classical penicillins, Mecillinam selectively targets penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria, particularly Escherichia coli, leading to spherical cell formation and bacteriolysis . It is clinically used as a first-line treatment for uncomplicated urinary tract infections (UTIs) due to its high specificity and minimal disruption to gut microbiota .

Properties

IUPAC Name

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWVAEOLVKTZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Using 6-APA and Acetal Derivatives

The primary route for mecillinam synthesis involves 6-aminopenicillanic acid (6-APA) as the starting material, reacted with acetal (hexahydroazepine methyl ester) in the presence of organic bases. The patented method outlines the following critical steps:

  • Suspension of 6-APA : 6-APA is suspended in alcohol solvents (methanol, ethanol, or propanol) at 5°C.

  • Alkali Catalysis : Organic bases like triethylamine or diethylamine are added to form a triethylamine salt intermediate, enhancing reactivity.

  • Acetal Addition : An alcoholic solution of acetal is introduced slowly to maintain temperature control (0–10°C).

  • Condensation : The reaction proceeds for 4–5 hours, forming the bicyclic structure through nucleophilic attack and ring closure.

Key Reaction Parameters :

  • Molar ratio of 6-APA to triethylamine: 1:1.05–1.1

  • Solvent systems: Ethanol (preferred for solubility) or ethanol-acetone mixtures

  • Temperature: Strictly maintained at 5±2°C to prevent side reactions

Crystallization and Purification

Post-condensation, the crude product is purified through acid-induced crystallization:

  • Concentration : The reaction mixture is vacuum-concentrated to 1/3–1/4 of its original volume.

  • Decolorization : Activated carbon (2–5% w/w) is used to adsorb impurities at 0–5°C.

  • Acidification : Tosic acid (p-toluenesulfonic acid) in acetone is added to precipitate mecillinam crystals.

  • Washing and Drying : Crystals are washed with cold acetone and dried under vacuum (750 mmHg) to minimize residual solvents.

Yield and Purity :

  • Typical yield: 75–76%

  • HPLC purity: ≥95%

  • Residual solvents: Acetone ≤0.53%, ethanol ≤0.3%

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

ParameterOptimal ChoiceEffect on Reaction Efficiency
Solvent EthanolBalances solubility and cost
Catalyst TriethylamineHigher yield vs. diethylamine
Acid for Crystallization Tosic acidSuperior crystal morphology

Temperature Control

  • Critical Phase : Acetal addition and condensation require precise temperature control (5±2°C) to prevent:

    • Hydrolysis of the β-lactam ring

    • Premature crystallization

  • Post-Reaction Heating : Raising the temperature to 10°C after acetal addition accelerates completion without compromising stability.

Analytical Characterization and Quality Assurance

Spectroscopic and Chromatographic Methods

  • HPLC Analysis : Quantifies mecillinam purity (95.2–96.3%) and detects degradation products.

  • Moisture Content : Karl Fischer titration ensures ≤0.58% moisture.

  • Optical Rotation : [α]D values verify stereochemical integrity.

Regulatory Compliance

  • pH Profile : 10% aqueous solution pH = 4.9

  • Color Standards : Meets Ph. Eur. specifications (yellow color ≤ reference solution Y6).

Formulation Considerations

Stock Solution Preparation

Concentration (mg/mL)Solvent Volume (mL)Application
13.0731In vitro assays
100.3073Kinetic studies

In Vivo Formulation

  • Vehicle : DMSO/PEG300/Tween 80/ddH2O mixtures enhance solubility for preclinical studies.

  • Stability : Clear solutions maintained at 4°C for ≤72 hours.

Challenges and Mitigation Strategies

Residual Solvents

  • Reduction Methods :

    • Vacuum drying (750 mmHg, 25°C) reduces acetone to ≤0.3%.

    • Ethanol washing minimizes triethylamine residues.

Comparative Analysis of Patent Embodiments

ParameterEmbodiment 1Embodiment 4
6-APA (kg) 12
Solvent EthanolEthanol
Catalyst TriethylamineTriethylamine
Reaction Time 4 hours4 hours
Yield 76%76%
Purity (HPLC) 96.3%95.2%

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

Mecillinam undergoes pH-dependent hydrolysis, with degradation patterns becoming increasingly complex under alkaline conditions . Key observations include:

Reaction ConditionDegradation ProductsRate Constants (37°C)Stability Profile
pH 2 (acidic)Primary hydrolysis products via β-lactam ring cleavagek=0.12hr1k = 0.12 \, \text{hr}^{-1}Moderate stability
pH 7 (neutral)(6R)-6-formamidopenicillanic acid (major intermediate)k=0.45hr1k = 0.45 \, \text{hr}^{-1}Rapid degradation
pH 10 (basic)Epimerized thiazolidine derivatives, decarboxylated byproductsk=1.8hr1k = 1.8 \, \text{hr}^{-1}Low stability
  • Reversible 6-epimerization : In basic solutions, the (6R)-6-formamidopenicillanic acid intermediate undergoes stereochemical inversion, forming (6S)-epimers .

  • Thiazolidine ring modifications : Degradation at pH > 8 leads to epimerization at the C2 position of the thiazolidine ring .

β-Lactam Ring Opening and Acylation

The bicyclic β-lactam ring is central to mecillinam's reactivity. Unlike classical penicillins, its amidino group at C6 enables selective interactions with bacterial enzymes :

Mecillinam+PBP2Acyl-Enzyme Complex(IC50=0.02μM)[2]\text{Mecillinam} + \text{PBP2} \rightarrow \text{Acyl-Enzyme Complex} \quad (\text{IC}_{50} = 0.02 \, \mu\text{M})[2]

  • Nucleophilic attack : Serine residues in penicillin-binding protein 2 (PBP2) acylate the β-lactam carbonyl, forming a stable covalent adduct .

  • Kinetic selectivity : Mecillinam’s acylation efficiency for PBP2 is 50× higher than for PBP3 in E. coli .

Interaction with Penicillin-Binding Proteins (PBPs)

Mecillinam selectively inhibits PBP2, disrupting peptidoglycan crosslinking:

Target EnzymeBinding Affinity (KdK_d)Functional Consequence
PBP2 (RodA)2.3×108M2.3 \times 10^{-8} \, \text{M}Cell elongation arrest, spherical cell morphology
PBP1B1.1×105M1.1 \times 10^{-5} \, \text{M}Secondary target under overexpression conditions
  • Synergistic effects : Co-administration with ampicillin enhances bactericidal activity by 8-fold due to complementary PBP targeting .

  • Resistance mechanisms : Mutations in cysB upregulate PBP1B/LpoB, bypassing PBP2 inhibition (MIC192-fold\text{MIC} \uparrow 192\text{-fold}) .

Redox-Dependent Reactivity

Mecillinam treatment induces oxidative stress in bacteria, altering metabolic pathways :

Metabolic ParameterChange in Mecillinam-Treated E. coliSignificance
ATP levels↑ 2.5× within 1 hr (peak), then ↓ 80%Energy futile cycling
NAD+/NADH ratio↑ 3.8×Oxidative shift
Methionine sulfoxide↑ 4.2×Biomarker of ROS accumulation
  • Thiol reactivity : The amidino group participates in redox buffering, depleting glutathione pools in Gram-negative pathogens .

Structural Determinants of Reactivity

The Woodward height (hh-Woodward = 0.40 Å) and β-lactam ring strain govern mecillinam’s electrophilicity :

Reactivity Index=Ring Strain EnergyAmidine Stabilization=2.1(vs. 1.4 for ampicillin)[6]\text{Reactivity Index} = \frac{\text{Ring Strain Energy}}{\text{Amidine Stabilization}} = 2.1 \, (\text{vs. 1.4 for ampicillin})[6]

  • Amidine group effects :

    • ↑ β-lactam carbonyl polarization (partial charge = +0.32e) .

    • Facilitates outer membrane penetration in Gram-negative bacteria.

Key Citations

  • Hydrolysis pathways:

  • PBP interactions:

  • Metabolic impacts:

  • Resistance mechanisms:

This synthesis integrates mechanistic enzymology, structural chemistry, and microbiological data to define mecillinam’s unique reactivity profile. Experimental validation of these pathways is critical for optimizing its clinical use against resistant pathogens.

Scientific Research Applications

Urinary Tract Infections (UTIs)

Mecillinam is primarily used for treating uncomplicated and complicated urinary tract infections. Its efficacy against extended-spectrum beta-lactamase (ESBL)-producing E. coli has been documented in several studies:

  • Efficacy Against ESBL-Producing Strains : Mecillinam has shown promising activity against ESBL-positive E. coli, with susceptibility rates reported at approximately 70% compared to much lower rates for other antibiotics like ceftriaxone and ciprofloxacin . However, treatment failures have been observed in cases involving high MIC values or specific resistant strains .
  • Comparative Studies : In a study involving 1,090 Enterobacterales isolates from UTIs, mecillinam demonstrated lower MIC90 values than other commonly used antibiotics, indicating superior effectiveness against resistant strains .

Carbapenem-Resistant Enterobacterales

Recent investigations have highlighted mecillinam's potential as an alternative treatment for infections caused by carbapenem-resistant Enterobacterales (CRE). Notably, mecillinam exhibited significant susceptibility against carbapenem-resistant Proteus spp. and E. coli, making it a viable option for treating these challenging infections .

Clinical Trials and Observational Studies

  • Treatment Outcomes : A population-based study revealed a high rate of treatment failure (44%) in patients with CA-UTIs caused by ESBL-producing E. coli treated with mecillinam. This underscores the importance of considering the strain's resistance profile when selecting therapy .
  • Longitudinal Efficacy : A review of clinical data over several years indicated that mecillinam remains effective against a majority of Enterobacterales isolates, including multidrug-resistant strains. The drug's consistent performance supports its continued use in clinical settings .

Resistance Patterns

Despite its effectiveness, resistance to mecillinam is emerging as a concern. Studies have documented varying susceptibility rates among different bacterial species and resistance mechanisms, particularly among carbapenemase-producing strains. For instance, mecillinam showed reduced activity against VIM and KPC producers, highlighting the need for ongoing surveillance and research into resistance mechanisms .

Summary of Key Findings

ApplicationEfficacy RateResistance IssuesKey Findings
Uncomplicated UTIs94.5%ESBL-producing strainsEffective but high failure rates in resistant cases
Complicated UTIs92.2%Carbapenem-resistant EnterobacteralesViable alternative for certain resistant infections
General Activity Against EnterobacteralesHighEmerging resistance patternsPromising activity against multidrug-resistant isolates

Comparison with Similar Compounds

Ampicillin

  • Chemical Structure: (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetyl]amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Substituent: 2-amino-2-phenylacetyl group.
  • Molecular Weight : 349.4 g/mol .
  • Spectrum : Broad-spectrum activity against Gram-positive and some Gram-negative bacteria (e.g., Haemophilus influenzae).
  • Resistance : Susceptible to hydrolysis by β-lactamases. Often combined with β-lactamase inhibitors (e.g., sulbactam).
  • Clinical Use : Respiratory, urinary, and gastrointestinal infections .

Methicillin

  • Chemical Structure: 6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Substituent : 2,6-dimethoxybenzamido group.
  • Molecular Weight : 380.4 g/mol .
  • Spectrum : Primarily targets Gram-positive bacteria, including β-lactamase-producing Staphylococcus aureus.
  • Resistance : Ineffective against methicillin-resistant Staphylococcus aureus (MRSA) due to altered PBP2a.
  • Clinical Use : Historical use for staphylococcal infections; largely replaced by oxacillin .

Oxacillin

  • Chemical Structure: (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .
  • Substituent : Isoxazolyl group with methyl and phenyl moieties.
  • Molecular Weight : 401.4 g/mol .
  • Spectrum : Narrow-spectrum activity against β-lactamase-producing staphylococci.
  • Resistance : Resistant to staphylococcal β-lactamases but ineffective against MRSA.
  • Clinical Use : Staphylococcal infections, including skin and soft tissue infections .

Phenoxymethylpenicillin (Penicillin V)

  • Chemical Structure: 3,3-dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Substituent: Phenoxyacetyl group.
  • Molecular Weight : 350.4 g/mol .
  • Spectrum : Primarily Gram-positive bacteria (e.g., streptococci).
  • Resistance : Acid-stable, allowing oral administration, but susceptible to β-lactamases.
  • Clinical Use : Pharyngitis, dental infections, and prophylactic use .

Cyclacillin

  • Chemical Structure: (6-aminocyclohexanecarboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Substituent: 6-aminocyclohexanecarboxamido group.
  • Spectrum : Broad-spectrum but less potent than ampicillin.
  • Resistance : Lower affinity for PBPs, leading to reduced clinical use.
  • Clinical Use : Rarely used due to inferior efficacy .

Key Research Findings

Mechanism of Resistance

Mecillinam resistance in E. coli is linked to high-level expression of TEM-1 β-lactamase, which hydrolyzes the β-lactam ring. However, combining Mecillinam with amoxicillin/clavulanate restores susceptibility by inhibiting β-lactamase activity, reducing MIC values from >256 mg/L to 4 mg/L .

Structural Advantages

The azepane substituent in Mecillinam enhances specificity for Gram-negative PBP-2, minimizing off-target effects on Gram-positive PBPs and reducing collateral damage to commensal bacteria . In contrast, ampicillin’s broader spectrum correlates with its affinity for multiple PBPs .

Pharmacokinetic Profiles

  • Oxacillin : High protein binding (90–94%) and resistance to gastric acid, suited for oral administration .

Comparative Data Table

Compound Substituent at Position 6 Molecular Weight (g/mol) Spectrum Resistance Profile Clinical Use
Mecillinam Azepane-methyleneamino ~400* Gram-negative TEM-1 β-lactamase UTIs
Ampicillin 2-amino-2-phenylacetyl 349.4 Broad-spectrum β-lactamase-sensitive Respiratory/UTIs
Methicillin 2,6-dimethoxybenzamido 380.4 Gram-positive MRSA (PBP2a) Historical
Oxacillin Isoxazolyl 401.4 Staphylococci Staphylococcal β-lactamase Skin infections
Penicillin V Phenoxyacetyl 350.4 Gram-positive β-lactamase-sensitive Pharyngitis

*Estimated based on structural analogs.

Biological Activity

Mecillinam, chemically known as 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a β-lactam antibiotic primarily used in the treatment of urinary tract infections (UTIs). Its unique mechanism of action, along with its effectiveness against multidrug-resistant (MDR) bacteria, makes it a significant subject of study in antimicrobial research.

Mecillinam exerts its antibacterial activity through selective binding to penicillin-binding protein 2 (PBP2), which is crucial for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, leading to cell lysis and death. Unlike many other β-lactams, mecillinam's activity is not significantly affected by common β-lactamases, making it effective against certain resistant strains .

In Vitro Activity Against Multidrug-Resistant Bacteria

Recent studies have demonstrated mecillinam's promising in vitro activity against various MDR Enterobacterales. For instance, a study involving 3303 clinical isolates from UTIs revealed that mecillinam had a susceptibility rate of approximately 92.2% against MDR E. coli and K. pneumoniae . Another study confirmed mecillinam's efficacy against isolates producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases such as OXA-48 and NDM-1 .

Table 1: Summary of Mecillinam Activity Against MDR Isolates

Bacterial StrainSusceptibility Rate (%)Notable Resistance Mechanisms
E. coli92.2ESBLs, OXA-48
K. pneumoniae79.6ESBLs, NDM-1
P. mirabilisLimited data availableOXA-58, NDM-1

Clinical Studies and Efficacy

Mecillinam has been recommended as a first-line treatment for uncomplicated UTIs in several clinical guidelines due to its high efficacy and safety profile. Clinical response rates for pivmecillinam (the oral prodrug of mecillinam) range from 82% to 95% in treating uncomplicated lower UTIs . A notable study indicated that mecillinam effectively inhibited 86.6% of multidrug-resistant isolates at a concentration of 8 mg/L .

Case Study: Efficacy Against Carbapenemase-Producing Isolates

A specific case study focused on carbapenem-resistant E. coli strains demonstrated that mecillinam retained activity even when high levels of carbapenem resistance were present (MIC >32 mg/L). This suggests that mecillinam could be a viable option in treating infections caused by these resistant strains .

Resistance Patterns

Despite its effectiveness, resistance to mecillinam has been documented. A recent study found that approximately 5.2% of E. coli isolates were resistant to mecillinam, which is higher than the resistance rates observed for other antibiotics commonly used for UTIs . The emergence of resistance highlights the need for ongoing surveillance and judicious use of this antibiotic.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Mecillinam and its analogs to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, in related β-lactam derivatives, yields improved when reactions were conducted under anhydrous conditions with catalysts like potassium carbonate . Purification via column chromatography using gradients of ethyl acetate and hexane is critical to isolate intermediates, as seen in the synthesis of structurally similar penicillins . Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

Q. How can structural elucidation of Mecillinam derivatives be systematically performed to confirm stereochemistry and functional groups?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR Spectroscopy : Identify β-lactam carbonyl stretches (~1770 cm⁻¹) and amine/amide N-H stretches (~3300 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to resolve stereochemistry at C-6 (e.g., coupling constants for axial vs. equatorial substituents) and confirm azepane ring substitution patterns .
  • X-ray Crystallography : Resolve absolute configurations, particularly for chiral centers (2S,5R,6R), as demonstrated for ampicillin analogs .

Q. What in vitro assays are most effective for evaluating the antibacterial activity of Mecillinam derivatives against Gram-negative pathogens?

  • Methodological Answer : Use standardized protocols:

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against E. coli or Klebsiella strains, with cation-adjusted Mueller-Hinton broth .
  • Time-Kill Kinetics : Assess bactericidal activity over 24 hours to identify concentration-dependent effects .
  • β-Lactamase Stability Testing : Incubate compounds with TEM-1 or SHV enzymes to evaluate resistance to hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of Mecillinam analogs with enhanced Gram-negative penetration?

  • Methodological Answer :

  • Modify the Azepane Moiety : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve outer membrane permeability, as seen in ampicillin derivatives .
  • Side-Chain Engineering : Replace the azepane ring with bicyclic amines (e.g., piperazine) to assess impact on binding to penicillin-binding protein 2 (PBP2) .
  • Molecular Dynamics Simulations : Model interactions with OmpF porins to predict uptake efficiency .

Q. What experimental strategies resolve contradictions in reported antibacterial efficacy data for Mecillinam derivatives?

  • Methodological Answer : Address variability via:

  • Standardized Strain Panels : Use WHO-recommended ESKAPE pathogens to ensure comparability across studies .
  • Checkerboard Assays : Evaluate synergies with β-lactamase inhibitors (e.g., clavulanic acid) to clarify discrepancies in resistance profiles .
  • Meta-Analysis of MIC Distributions : Apply statistical tools (e.g., ANOVA) to identify outliers due to methodological differences .

Q. How can advanced chromatographic methods be developed to quantify Mecillinam in complex biological matrices?

  • Methodological Answer :

  • HPLC-UV Optimization : Use C18 columns with mobile phases of acetonitrile:phosphate buffer (pH 3.0) for baseline separation .
  • LC-MS/MS Validation : Employ multiple reaction monitoring (MRM) for trace-level detection in serum/urine, with deuterated internal standards .
  • Forced Degradation Studies : Expose Mecillinam to heat, light, and pH extremes to validate method robustness against degradation products .

Contradictions and Resolutions

  • Stereochemical Assignments : Discrepancies in early NMR assignments (e.g., C-6 configuration) were resolved via X-ray crystallography .
  • Antibacterial Activity : Variability in MICs for P. aeruginosa stems from differences in efflux pump expression; use isogenic mutants to isolate mechanisms .

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